

GHS Hazard Classification of 2,3,4-Trimethoxyphenylacetonitrile: A Technical Guide

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Compound of Interest

Compound Name: 2,3,4-Trimethoxyphenylacetonitrile

Cat. No.: B1329882

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: A specific Safety Data Sheet (SDS) for **2,3,4-Trimethoxyphenylacetonitrile** (CAS No. 68913-85-9) with a definitive GHS classification is not publicly available. This guide provides an estimated hazard classification based on data from structurally similar compounds, namely (3,4-Dimethoxyphenyl)acetonitrile and 3,4,5-Trimethoxyphenylacetonitrile. The information presented herein should be used for guidance and risk assessment purposes, but it is not a substitute for a compound-specific SDS.

Introduction

2,3,4-Trimethoxyphenylacetonitrile is a substituted phenylacetonitrile derivative. Phenylacetonitrile and its analogues are important intermediates in the synthesis of various pharmaceuticals and other biologically active molecules. A thorough understanding of their hazard profile is crucial for ensuring safety in research and development settings. This technical guide provides a comprehensive overview of the estimated GHS (Globally Harmonized System of Classification and Labelling of Chemicals) hazard classification of **2,3,4-Trimethoxyphenylacetonitrile**, based on available data for structurally related compounds.

Estimated GHS Hazard Classification

Based on the GHS classifications of (3,4-Dimethoxyphenyl)acetonitrile and 3,4,5-Trimethoxyphenylacetonitrile, **2,3,4-Trimethoxyphenylacetonitrile** is anticipated to be classified as hazardous. The primary hazards are expected to be related to acute toxicity.

Table 1: Estimated GHS Hazard Classification for **2,3,4-Trimethoxyphenylacetonitrile**

Hazard Class	Hazard Category	Signal Word	Hazard Statement
Acute Toxicity (Oral)	Category 3 or 4	Danger or Warning	H301: Toxic if swallowed or H302: Harmful if swallowed
Acute Toxicity (Dermal)	Category 3 or 4	Danger or Warning	H311: Toxic in contact with skin or H312: Harmful in contact with skin
Acute Toxicity (Inhalation)	Category 3 or 4	Danger or Warning	H331: Toxic if inhaled or H332: Harmful if inhaled

GHS Pictograms:

Based on the estimated classification, the following GHS pictograms are likely to be applicable:

- Skull and Crossbones (for Category 3 acute toxicity):
- Exclamation Mark (for Category 4 acute toxicity):

Hazard Statements (H-Statements):

- H301: Toxic if swallowed.
- H311: Toxic in contact with skin.
- H331: Toxic if inhaled. or
- H302: Harmful if swallowed.
- H312: Harmful in contact with skin.
- H332: Harmful if inhaled.

Precautionary Statements (P-Statements):

A comprehensive list of precautionary statements should be obtained from a compound-specific SDS. However, based on the anticipated hazards, the following are likely to be relevant:

Table 2: General Precautionary Statements

Type	P-Code	Precautionary Statement
Prevention	P261	Avoid breathing dust/fume/gas/mist/vapours/spray.
P264	Wash skin thoroughly after handling.	
P270	Do not eat, drink or smoke when using this product.	
P280	Wear protective gloves/ protective clothing/ eye protection/ face protection.	
Response	P301 + P310	IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.
P302 + P352	IF ON SKIN: Wash with plenty of soap and water.	
P304 + P340	IF INHALED: Remove person to fresh air and keep comfortable for breathing.	
P312	Call a POISON CENTER or doctor/physician if you feel unwell.	
Storage	P405	Store locked up.
Disposal	P501	Dispose of contents/container to an approved waste disposal plant.

Quantitative Toxicity Data (Based on Analogues)

No specific quantitative toxicity data (e.g., LD50, LC50) for **2,3,4-**

Trimethoxyphenylacetonitrile has been identified in the public domain. The following table

summarizes data for a structurally similar compound, which suggests a moderate to high level of acute toxicity.

Table 3: Acute Toxicity Data for (3,4-Dimethoxyphenyl)acetonitrile (CAS 93-17-4)

Route of Exposure	Species	Value	Reference
Oral	-	Category 3	Fisher Scientific SDS
Dermal	-	Category 3	Fisher Scientific SDS
Inhalation	-	Category 3	Fisher Scientific SDS

Note: Specific LD50/LC50 values were not provided in the referenced SDS, but the categorization indicates significant toxicity.

Experimental Protocols for Hazard Determination

The determination of GHS hazard classifications for a new or untested substance like **2,3,4-Trimethoxyphenylacetonitrile** would typically involve a series of standardized toxicological studies. The following outlines the general methodologies for key experiments.

4.1. Acute Oral Toxicity (Based on OECD Guideline 423)

- Objective: To determine the acute oral toxicity of a substance.
- Test Animals: Typically, female rats are used.
- Procedure:
 - Animals are fasted prior to dosing.
 - A single dose of the substance is administered by oral gavage.
 - A stepwise procedure is used with a starting dose based on available information. Typically, 3 animals are used in each step.
 - The animals are observed for mortality and clinical signs of toxicity for at least 14 days.

- Body weights are recorded weekly.
- At the end of the observation period, a gross necropsy is performed on all animals.
- Data Analysis: The results are used to classify the substance into one of the GHS acute toxicity categories.

4.2. Acute Dermal Toxicity (Based on OECD Guideline 402)

- Objective: To determine the acute dermal toxicity of a substance.
- Test Animals: Rats, rabbits, or guinea pigs can be used.
- Procedure:
 - The fur is clipped from the dorsal area of the trunk of the test animals.
 - The substance is applied uniformly over an area of at least 10% of the total body surface area.
 - The treated area is covered with a porous gauze dressing and non-irritating tape.
 - The substance is kept in contact with the skin for 24 hours.
 - Animals are observed for mortality and signs of toxicity for 14 days.
 - Body weights are recorded, and a gross necropsy is performed at the end of the study.
- Data Analysis: The LD50 is calculated, and the substance is classified according to the GHS criteria.

4.3. Acute Inhalation Toxicity (Based on OECD Guideline 403)

- Objective: To determine the acute inhalation toxicity of a substance.
- Test Animals: Typically, rats are used.
- Procedure:

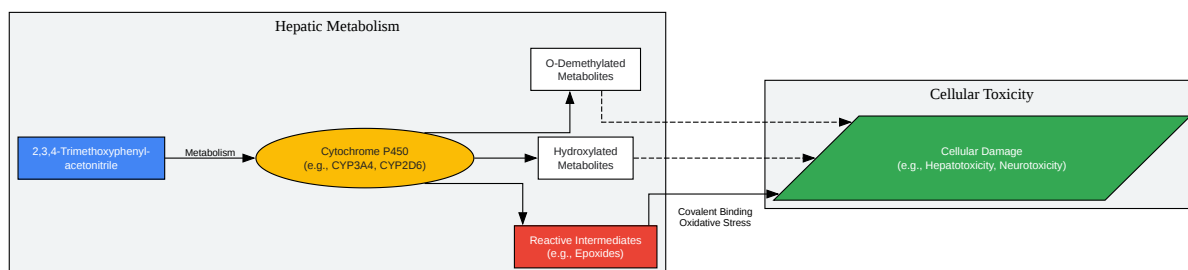
- Animals are placed in a whole-body or nose-only inhalation chamber.
- The substance is administered as a gas, vapor, or aerosol at a specified concentration for a fixed period (usually 4 hours).
- Multiple concentration groups are used to determine a concentration-response curve.
- Animals are observed for mortality and signs of toxicity during and after exposure for up to 14 days.
- Body weights are recorded, and a gross necropsy is performed.
- Data Analysis: The LC50 is determined, and the substance is classified based on the GHS criteria.

Potential Signaling Pathways and Mechanism of Toxicity

The toxicity of phenylacetonitrile derivatives can be attributed to their metabolism, primarily by the cytochrome P450 (CYP450) enzyme system in the liver.^{[1][2]} While specific metabolic pathways for **2,3,4-Trimethoxyphenylacetonitrile** are not documented, a general pathway can be proposed based on the metabolism of similar compounds.

The methoxy groups on the phenyl ring can undergo O-demethylation, and the acetonitrile moiety can be metabolized. The nitrile group itself can be a source of toxicity, potentially releasing cyanide in vivo, although this is not always the primary mechanism for substituted phenylacetonitriles. The overall toxicity is likely a result of the parent compound and its various metabolites.

Below is a generalized diagram illustrating the potential metabolic activation of a methoxy-substituted phenylacetonitrile by CYP450 enzymes.



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Caption: Potential metabolic pathway of **2,3,4-Trimethoxyphenylacetonitrile**.

Conclusion

While a definitive GHS hazard classification for **2,3,4-Trimethoxyphenylacetonitrile** is not available, evidence from structurally similar compounds strongly suggests that it should be handled as a substance with moderate to high acute toxicity via oral, dermal, and inhalation routes. Researchers, scientists, and drug development professionals must exercise caution, implement appropriate engineering controls, and use personal protective equipment when handling this compound. The information provided in this guide should be used as a starting point for a comprehensive risk assessment, and all laboratory work should be conducted under the assumption that the compound is hazardous until definitive toxicological data becomes available.

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References

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